2-(Toluene-4-sulfonylamino)-acetamide
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Overview
Description
2-(Toluene-4-sulfonylamino)-acetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a toluene-4-sulfonyl group attached to an acetamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Toluene-4-sulfonylamino)-acetamide typically involves the reaction of toluene-4-sulfonyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
CH3C6H4SO2Cl+CH3CONH2→CH3C6H4SO2NHCOCH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Toluene-4-sulfonylamino)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminium hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or neutral medium.
Reduction: LiAlH_4 in anhydrous ether or NaBH_4 in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
2-(Toluene-4-sulfonylamino)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Toluene-4-sulfonylamino)-acetamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
2-(Toluene-4-sulfonylamino)-acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its toluene-4-sulfonyl group provides a balance between hydrophobic and hydrophilic properties, enhancing its interaction with biological targets.
Biological Activity
2-(Toluene-4-sulfonylamino)-acetamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The structure of this compound features a toluene-4-sulfonyl group attached to an acetamide moiety. This configuration is significant as the sulfonamide functional group is known for its wide range of biological activities, including antimicrobial and anticancer properties.
Property | Details |
---|---|
Molecular Formula | C10H13N2O2S |
Molecular Weight | 225.29 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with enzymes, particularly dihydropteroate synthase. This enzyme plays a crucial role in folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound inhibits this enzyme, thereby disrupting folic acid production essential for bacterial growth and replication.
Biological Activities
-
Antimicrobial Activity
- The sulfonamide structure enables this compound to exhibit significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.
-
Anticancer Properties
- Research indicates that sulfonamide derivatives can selectively inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression. This compound may share similar mechanisms, potentially offering therapeutic benefits in treating cancers associated with elevated Src kinase activity .
- Inflammatory Response Modulation
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various sulfonamide derivatives found that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells by targeting Src kinases. The compound was shown to reduce cell viability significantly at concentrations as low as 10 µM, suggesting its potential for further development as an anticancer drug .
Inflammatory Response
A recent investigation into the immunomodulatory effects of sulfonamide compounds revealed that this compound enhanced NF-κB activation in human monocytic cells. This effect was linked to increased production of pro-inflammatory cytokines, indicating its potential role in modulating immune responses .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKCRDUFNXXBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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